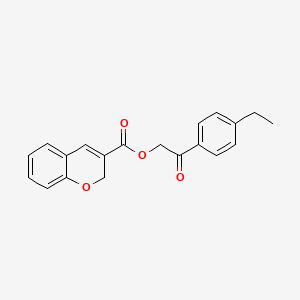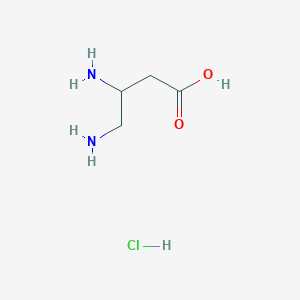![molecular formula C25H17FN4OS B12925311 N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide CAS No. 832081-93-3](/img/structure/B12925311.png)
N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone.
Substitution Reactions: Introduction of the 3-fluorophenyl and thiophen-2-yl groups can be achieved through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.
Benzamide Derivatives: Compounds with the benzamide functional group that exhibit similar properties.
Uniqueness
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
832081-93-3 |
|---|---|
Molekularformel |
C25H17FN4OS |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[2-(3-fluoroanilino)-3-thiophen-2-ylquinoxalin-6-yl]benzamide |
InChI |
InChI=1S/C25H17FN4OS/c26-17-8-4-9-18(14-17)27-24-23(22-10-5-13-32-22)29-21-15-19(11-12-20(21)30-24)28-25(31)16-6-2-1-3-7-16/h1-15H,(H,27,30)(H,28,31) |
InChI-Schlüssel |
YEQSIMMGKCFGOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)NC5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


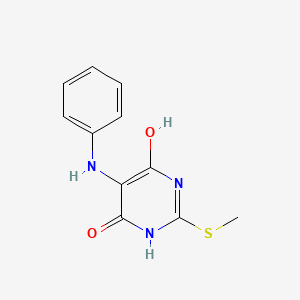
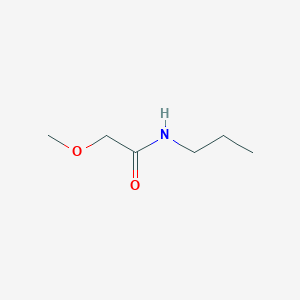

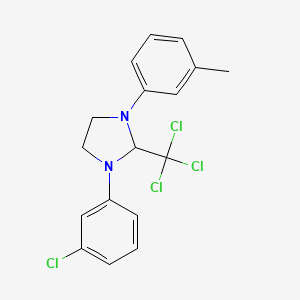
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
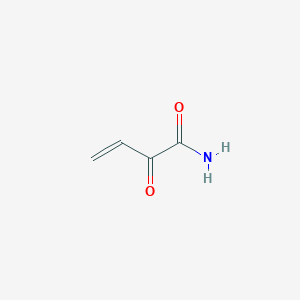
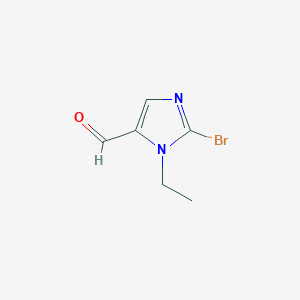
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


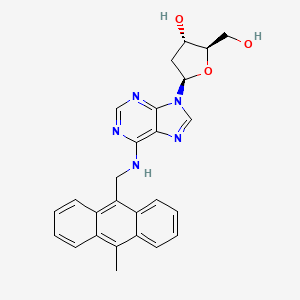
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
